Pandamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

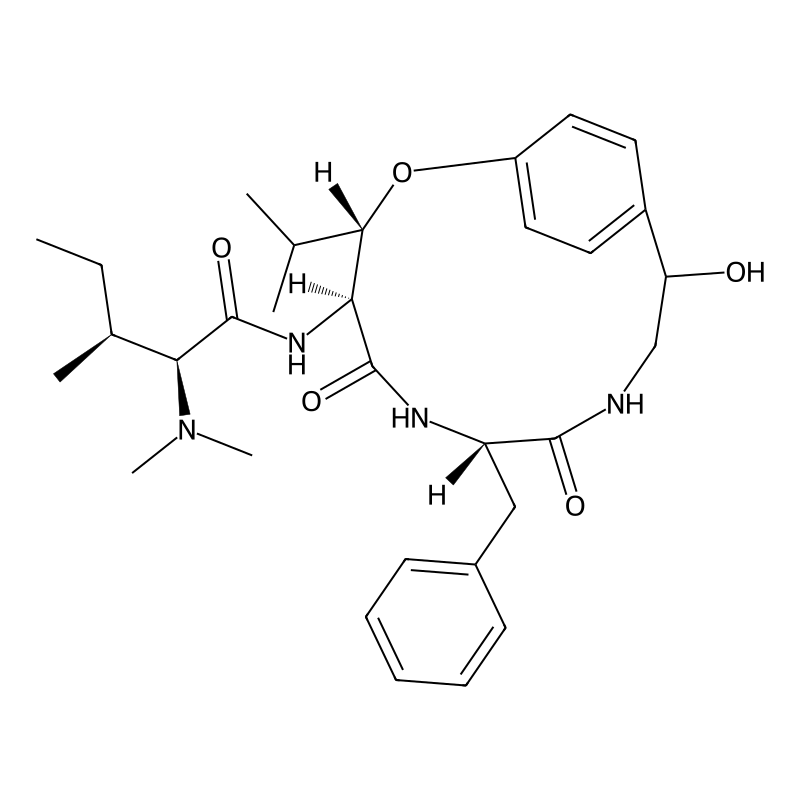

Pandamine is a natural alkaloid primarily extracted from the plant Panda oleosa. It has garnered attention in the scientific community due to its complex chemical structure, characterized by the molecular formula and a unique arrangement of nitrogen and oxygen atoms within its framework. This compound is classified as a tertiary amine and is notable for its potential biological activities, which are currently under investigation for various applications in pharmacology and medicinal chemistry .

- Oxidation: Pandamine can be oxidized to form various oxides under specific conditions, potentially altering its biological activity.

- Reduction: Reduction reactions can convert Pandamine into different derivatives, which may exhibit enhanced or modified pharmacological properties.

- Acid-Base Reactions: As a nitrogen-containing compound, Pandamine can participate in acid-base reactions, forming salts with acids, which may influence its solubility and bioavailability .

Research indicates that Pandamine exhibits several biological activities, including:

- Antimicrobial Properties: Initial studies suggest that Pandamine has potential antimicrobial effects against various pathogens.

- Neuroprotective Effects: There is emerging evidence that Pandamine may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity: Some studies have reported that Pandamine can modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions .

The synthesis of Pandamine can be achieved through various methods:

- Natural Extraction: The primary method involves extracting Pandamine from Panda oleosa, using solvents such as ethanol or methanol to isolate the compound from plant material.

- Synthetic Approaches: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functionalization processes to construct the complex alkaloid structure. Specific methods may vary based on desired purity and yield .

Pandamine has potential applications across several fields:

- Pharmaceuticals: Due to its biological activities, Pandamine is being explored for use in developing new drugs targeting infections and neurodegenerative diseases.

- Research Tools: As a natural alkaloid, it serves as a valuable tool for studying biological pathways and mechanisms of action in cellular models .

- Nutraceuticals: There is interest in investigating the compound's use in dietary supplements aimed at enhancing cognitive function or providing anti-inflammatory benefits.

Interaction studies of Pandamine are crucial for understanding its pharmacokinetics and pharmacodynamics. Research focuses on:

- Drug Interactions: Investigating how Pandamine interacts with other pharmaceuticals to assess potential synergistic or antagonistic effects.

- Biomolecular Interactions: Studies are being conducted on how Pandamine binds to various biological targets, including enzymes and receptors, which could elucidate its mechanisms of action .

Pandamine shares structural similarities with several other alkaloids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Morphine | Opioid analgesic with strong pain-relief properties. | |

| Quinine | Antimalarial agent derived from cinchona bark. | |

| Nicotine | Stimulant found in tobacco; affects neurotransmitter release. | |

| Berberine | Exhibits antimicrobial and anti-inflammatory properties. |

Uniqueness of Pandamine

Pandamine is unique due to its specific combination of nitrogen-containing functional groups and its extraction from Panda oleosa, which sets it apart from other alkaloids. Its potential neuroprotective effects and specific antimicrobial activities further distinguish it from similar compounds like morphine and quinine, which have more established uses but different mechanisms of action .